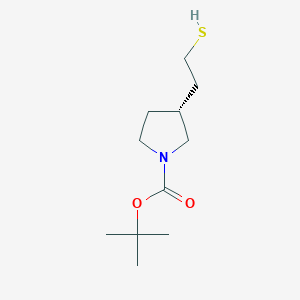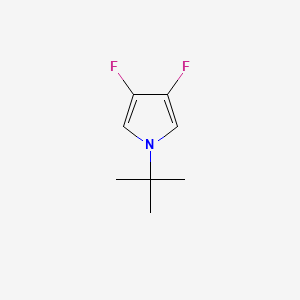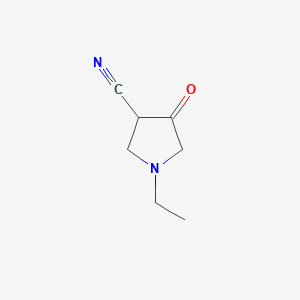
1-Ethyl-4-oxopyrrolidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound that features a pyrrolidine ring with an ethyl group, a ketone, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-oxopyrrolidine-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 1-Ethyl-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Amides, esters, or other substituted derivatives.
科学研究应用
1-Ethyl-4-oxopyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which 1-Ethyl-4-oxopyrrolidine-3-carbonitrile exerts its effects depends on its interactions with molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, influencing biological pathways. For example, the nitrile group can interact with nucleophiles in the active site of enzymes, potentially inhibiting their activity .
相似化合物的比较
Pyrrolidine: A simpler analog without the ketone and nitrile groups.
4-Oxopyrrolidine-3-carbonitrile: Lacks the ethyl group but shares the core structure.
1-Ethyl-2-oxopyrrolidine-3-carbonitrile: Similar but with a different position of the ketone group.
Uniqueness: 1-Ethyl-4-oxopyrrolidine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
1-ethyl-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-2-9-4-6(3-8)7(10)5-9/h6H,2,4-5H2,1H3 |
InChI 键 |
LALJRXBKRLZLDU-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC(C(=O)C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



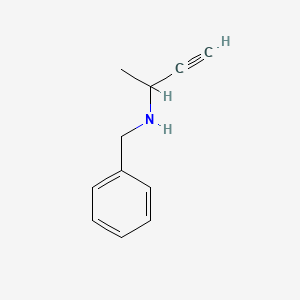
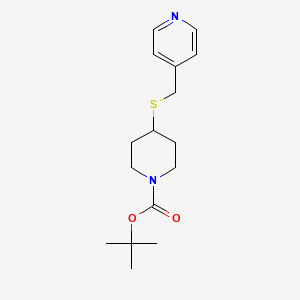
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)
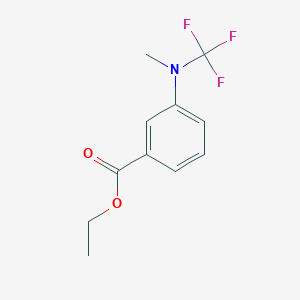
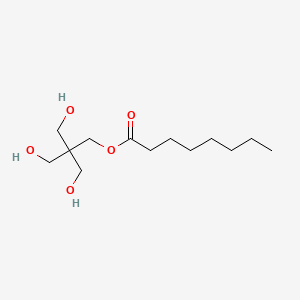
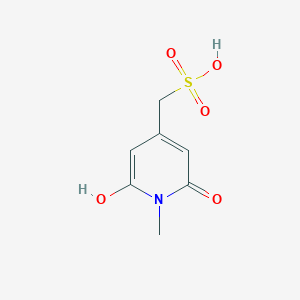
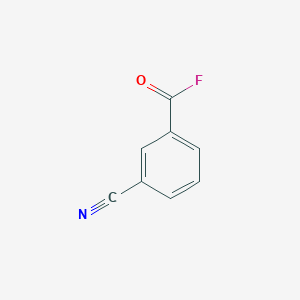


![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
